molecular formula C30H23Cl2N3O2 B13110866 2-chloro-N-(3-((3'-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

2-chloro-N-(3-((3'-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No.: B13110866
M. Wt: 528.4 g/mol
InChI Key: QGDDDDJKNCYTAJ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazolinone core.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown promise in biological assays for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Quinazolinone derivatives, including this compound, have been investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide include other quinazolinone derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

    4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities.

    Biphenyl derivatives: Compounds with biphenyl groups may exhibit similar interactions with molecular targets but differ in their overall structure and function.

The uniqueness of 2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C30H23Cl2N3O2

Molecular Weight

528.4 g/mol

IUPAC Name

2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-2-ethyl-4-oxoquinazolin-6-yl]benzamide

InChI

InChI=1S/C30H23Cl2N3O2/c1-2-28-34-27-15-14-23(33-29(36)24-8-3-4-9-26(24)32)17-25(27)30(37)35(28)18-19-10-12-20(13-11-19)21-6-5-7-22(31)16-21/h3-17H,2,18H2,1H3,(H,33,36)

InChI Key

QGDDDDJKNCYTAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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